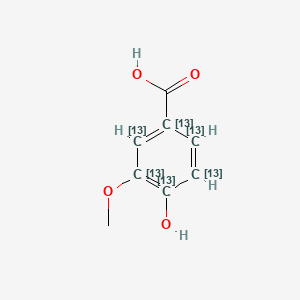

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound with a complex structure, characterized by the presence of hydroxy and methoxy groups on a cyclohexa-1,3,5-triene ring, along with a carboxylic acid group. This compound is isotopically labeled with carbon-13, which makes it useful in various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the introduction of the hydroxy and methoxy groups onto a benzene ring, followed by the incorporation of the carboxylic acid group. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors. Common synthetic routes include:

Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with hydroxy and methoxy groups using reagents such as methanol and hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with additional steps for purification and quality control to ensure the isotopic enrichment and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

Reduction: Formation of 4-hydroxy-3-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:

NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy.

Biological Studies: It is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicinal Chemistry: The compound serves as a precursor for the synthesis of various pharmaceuticals and bioactive molecules.

Industrial Applications: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and participate in various chemical reactions, while the carboxylic acid group can act as a proton donor or acceptor. These interactions influence the compound’s reactivity and its role in biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-3-methoxybenzoic acid: Similar structure but without isotopic labeling.

4-hydroxy-3-methoxycinnamic acid: Contains a similar functional group arrangement but with a different carbon skeleton.

Vanillic acid: Another compound with hydroxy and methoxy groups on a benzene ring.

Uniqueness

The uniqueness of 4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling, which makes it particularly valuable for NMR studies and other applications requiring precise tracking of carbon atoms.

Biological Activity

4-Hydroxy-3-methoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylic acid, often referred to as a carbon-labeled derivative of vanillic acid, is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure and Composition:

- Chemical Formula: C₉H₁₀O₄

- Molecular Weight: 182.1733 g/mol

- IUPAC Name: 4-Hydroxy-3-methoxybenzoic acid

- CAS Registry Number: 3943-74-6

The compound features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a benzoic acid structure, which contributes to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to 4-hydroxy-3-methoxybenzoic acid exhibit significant antioxidant activity. This is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. Specifically, it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types. This anti-inflammatory effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.

Antimicrobial Activity

4-Hydroxy-3-methoxybenzoic acid exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents for infections.

Case Studies

-

Antioxidant Efficacy in Cell Models:

A study evaluated the antioxidant capacity of the compound in cultured human cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers when treated with varying concentrations of 4-hydroxy-3-methoxybenzoic acid. -

Anti-inflammatory Mechanism Exploration:

In an animal model of arthritis, administration of the compound resulted in decreased swelling and joint destruction. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators. -

Antimicrobial Activity Assessment:

A series of assays tested the compound against common bacterial strains such as E. coli and S. aureus. The results showed notable inhibition zones, indicating its potential as an antimicrobial agent.

Data Summary Table

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

174.10 g/mol |

IUPAC Name |

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

WKOLLVMJNQIZCI-WBJZHHNVSA-N |

Isomeric SMILES |

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.